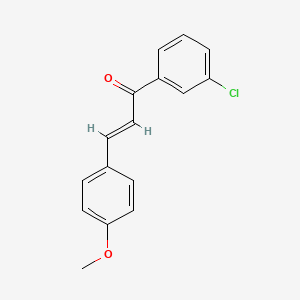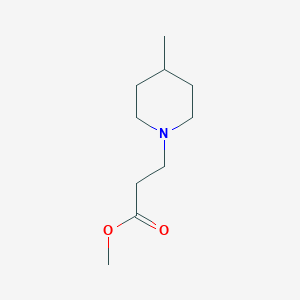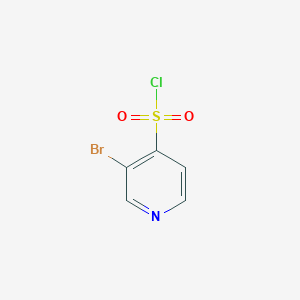![molecular formula C6H3ClN2S B3163841 6-Chlorothiazolo[5,4-b]pyridine CAS No. 886373-54-2](/img/structure/B3163841.png)
6-Chlorothiazolo[5,4-b]pyridine
Overview
Description
6-Chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothiazolo[5,4-b]pyridine typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method includes the reaction of 2-aminopyridine-3-thiol with 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in ethanol at room temperature in the presence of zinc oxide nanoparticles . Another method involves the use of hydrazonoyl halides as precursors, which react with thiosemicarbazide to form the desired compound .
Industrial Production Methods: Industrial production methods often involve the use of commercially available starting materials and optimized reaction conditions to ensure high yields and purity. For instance, the reaction of 2-amino-3-bromo-5-chloropyridine with O-ethylxanthic acid potassium salt in N-methylpyrrolidone, followed by reflux and subsequent purification steps, yields this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Chlorothiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Chlorothiazolo[5,4-b]pyridine involves its interaction with various molecular targets. For instance, some derivatives act as potent inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cell growth and survival pathways . The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active site of enzymes is crucial for its biological activity.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar pharmacological properties.
Pyrano[2,3-d]thiazole: Known for its antimicrobial and anticancer activities.
Thiazolidine derivatives: Often used in the synthesis of various bioactive molecules.
Uniqueness: 6-Chlorothiazolo[5,4-b]pyridine stands out due to its unique combination of a thiazole and pyridine ring, along with the presence of a chlorine atom. This structure provides multiple reactive sites, enabling a wide range of chemical modifications and enhancing its potential for drug development .
Properties
IUPAC Name |
6-chloro-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEOKTPAZVRSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)

![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)






![Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate](/img/structure/B3163830.png)




